molecular formula C14H9N5O2S2 B3017068 N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1251609-53-6

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B3017068
CAS No.: 1251609-53-6
M. Wt: 343.38
InChI Key: TWUIVLOYTKKNPE-UHFFFAOYSA-N
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Description

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide: is a research compound with a molecular formula of C13H8N6O2S2 and a molecular weight of 344.37. This compound features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), making it a significant molecule in various scientific research fields.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmacological activities.

Biology: In biological research, it is studied for its antimicrobial, anti-inflammatory, and antitumor properties. The structural flexibility and chemical modifiability of the oxadiazole and thiazole rings contribute to its biological activity.

Medicine: The compound is investigated for its potential use in drug development, particularly as an antimicrobial and antitumor agent.

Industry: In the industrial sector, it is used in the development of organic optoelectronic materials due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring. The final step involves the condensation of the oxadiazole derivative with 2-aminobenzothiazole under appropriate conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and oxadiazole rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions, leading to the modulation of biological pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its antitumor activity involves the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitumor activities.

    2-aminobenzothiazole derivatives: Used in the development of various pharmaceuticals.

Uniqueness: N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of the thiazole, oxadiazole, and benzothiazole rings, which confer a broad spectrum of biological activities and electronic properties.

This compound’s versatility and potential in various scientific fields make it a valuable subject of research and development.

Properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2S2/c1-7-15-9(6-22-7)12-18-19-14(21-12)17-11(20)13-16-8-4-2-3-5-10(8)23-13/h2-6H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUIVLOYTKKNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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